8-fluoroquinoline-5-carbaldehyde
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Overview
Description
8-Fluoroquinoline-5-carbaldehyde is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Fluoroquinoline-5-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 2-chloro-7-fluoroquinoline-3-carbaldehydes are synthesized and the chlorine atom is replaced with various nucleophiles . Another method includes direct fluorination of quinoline derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to carboxylic acid using oxidizing agents.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: 8-Fluoroquinoline-5-carboxylic acid.
Reduction: 8-Fluoroquinoline-5-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Fluoroquinoline-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 8-fluoroquinoline-5-carbaldehyde involves its interaction with molecular targets such as enzymes. For instance, it can inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria. This inhibition leads to the stabilization of DNA strand breaks, ultimately blocking DNA synthesis and causing cell death .
Comparison with Similar Compounds
- 5-Fluoroquinoline-8-carbaldehyde
- 2-Chloro-7-fluoroquinoline-3-carbaldehyde
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
Uniqueness: 8-Fluoroquinoline-5-carbaldehyde is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in the development of new pharmaceuticals and advanced materials .
Properties
CAS No. |
1936339-14-8 |
---|---|
Molecular Formula |
C10H6FNO |
Molecular Weight |
175.16 g/mol |
IUPAC Name |
8-fluoroquinoline-5-carbaldehyde |
InChI |
InChI=1S/C10H6FNO/c11-9-4-3-7(6-13)8-2-1-5-12-10(8)9/h1-6H |
InChI Key |
YICDNURHRFKJIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)F)C=O |
Purity |
95 |
Origin of Product |
United States |
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